molecular formula C9H9F4N B15240948 2,2,2-Trifluoro-1-(4-fluoro-2-methylphenyl)ethan-1-amine CAS No. 886369-99-9

2,2,2-Trifluoro-1-(4-fluoro-2-methylphenyl)ethan-1-amine

Cat. No.: B15240948
CAS No.: 886369-99-9
M. Wt: 207.17 g/mol
InChI Key: SXXHCHHVMARHSX-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(4-fluoro-2-methylphenyl)ethan-1-amine is a fluorinated organic compound It is characterized by the presence of trifluoromethyl and fluoro substituents on an aromatic ring, which imparts unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(4-fluoro-2-methylphenyl)ethan-1-amine typically involves the reaction of 4-fluoro-2-methylbenzaldehyde with trifluoroacetyl chloride in the presence of a base such as pyridine. The resulting intermediate, 2,2,2-Trifluoro-1-(4-fluoro-2-methylphenyl)ethanone, is then subjected to reductive amination using ammonia or an amine source to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(4-fluoro-2-methylphenyl)ethan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form alcohols or amines.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., hydroxide ions) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of trifluoromethyl ketones or carboxylic acids.

    Reduction: Formation of trifluoromethyl alcohols or amines.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

2,2,2-Trifluoro-1-(4-fluoro-2-methylphenyl)ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(4-fluoro-2-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl and fluoro groups enhance its binding affinity to enzymes or receptors, modulating their activity. This compound may inhibit or activate certain biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethanone
  • 2,2,2-Trifluoro-1-phenylethanamine
  • 2,2,2-Trifluoroacetophenone

Uniqueness

2,2,2-Trifluoro-1-(4-fluoro-2-methylphenyl)ethan-1-amine is unique due to the specific positioning of the fluoro and trifluoromethyl groups, which impart distinct chemical and biological properties. This makes it a valuable compound for targeted applications in medicinal chemistry and material science .

Properties

CAS No.

886369-99-9

Molecular Formula

C9H9F4N

Molecular Weight

207.17 g/mol

IUPAC Name

2,2,2-trifluoro-1-(4-fluoro-2-methylphenyl)ethanamine

InChI

InChI=1S/C9H9F4N/c1-5-4-6(10)2-3-7(5)8(14)9(11,12)13/h2-4,8H,14H2,1H3

InChI Key

SXXHCHHVMARHSX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)C(C(F)(F)F)N

Origin of Product

United States

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